molecular formula C20H25F3N2O3 B11620747 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B11620747
M. Wt: 398.4 g/mol
InChI Key: UUCGQIUCMZPQFZ-UHFFFAOYSA-N
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Description

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone is a synthetic organic compound characterized by its complex structure, which includes a cyclohexyl group, a trifluoromethyl group, and a pyrazole ring

Properties

Molecular Formula

C20H25F3N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone

InChI

InChI=1S/C20H25F3N2O3/c1-13-8-9-16(10-14(13)2)28-12-18(26)25-19(27,20(21,22)23)11-17(24-25)15-6-4-3-5-7-15/h8-10,15,27H,3-7,11-12H2,1-2H3

InChI Key

UUCGQIUCMZPQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2C(CC(=N2)C3CCCCC3)(C(F)(F)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
    • For example, cyclohexyl hydrazine can react with 1,1,1-trifluoro-2,4-pentanedione to form the pyrazole ring.
  • Attachment of the Ethanone Group:

    • The ethanone group can be introduced via a nucleophilic substitution reaction where the pyrazole derivative reacts with 2-(3,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential use as a ligand in biochemical assays.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
  • Studied for its ability to modulate specific biological pathways.

Industry:

  • Potential applications in the development of new materials with unique properties.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethanone: Similar structure but with a different substitution pattern on the phenoxy group.

    1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dichlorophenoxy)ethanone: Similar structure but with chlorine substituents instead of methyl groups.

Uniqueness:

  • The presence of both the trifluoromethyl group and the cyclohexyl group in the same molecule can impart unique physicochemical properties, such as increased stability and lipophilicity.
  • The specific substitution pattern on the phenoxy group can influence the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

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